L-Ornithine L-aspartate
Descripción general
Descripción
L-Ornitina L-aspartato es un compuesto formado por la combinación de dos aminoácidos, L-ornitina y L-aspartato. Se utiliza principalmente en el tratamiento de la encefalopatía hepática, una afección asociada con la disfunción hepática. El compuesto ayuda a reducir los niveles tóxicos de amonio en la sangre al facilitar su conversión en urea y glutamina .
Aplicaciones Científicas De Investigación
L-Ornitina L-aspartato tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado para estudiar el metabolismo de los aminoácidos y la cinética enzimática.
Biología: Investigado por su papel en el metabolismo energético celular y la función mitocondrial.
Medicina: Ampliamente utilizado en el tratamiento de la encefalopatía hepática y otros trastornos relacionados con el hígado.
Industria: Employed in the production of pharmaceuticals and dietary supplements.
Mecanismo De Acción
L-Ornitina L-aspartato ejerce sus efectos al ingresar al ciclo de la urea, donde la L-ornitina activa la carbamoil fosfato sintetasa, y la L-aspartato estimula la arginasa. Esto lleva a la conversión de amonio tóxico en urea y glutamina, que luego se excretan del cuerpo. Además, la L-ornitina puede convertirse en glutamato, que juega un papel en la neurotransmisión .
Compuestos similares:
L-ornitina: Un aminoácido involucrado en el ciclo de la urea.
L-aspartato: Un aminoácido que participa en la síntesis de otros aminoácidos y neurotransmisores.
Comparación: L-Ornitina L-aspartato es único en su capacidad combinada para reducir los niveles de amonio y apoyar la función hepática. A diferencia de la L-ornitina o la L-aspartato solos, la combinación proporciona un efecto sinérgico que mejora su eficacia terapéutica en el tratamiento de la encefalopatía hepática .
Análisis Bioquímico
Biochemical Properties
L-Ornithine L-aspartate plays a significant role in biochemical reactions, primarily by reducing ammonia levels in the blood. This compound interacts with several enzymes and proteins, including carbamoyl phosphate synthetase and glutamine synthetase. L-ornithine serves as an activator of carbamoyl phosphate synthetase in the urea cycle, facilitating the conversion of ammonia into urea. L-aspartate, on the other hand, stimulates the activity of arginase, which also contributes to the detoxification of ammonia by converting it into urea and glutamine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In hepatocytes, it enhances the urea cycle, thereby reducing ammonia levels. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 hepatoblastoma cells, this compound modulates the expression of genes related to fatty acid metabolism and energy balance, such as cd36, cpt1, fasn, and AMPK-α .
Molecular Mechanism
The molecular mechanism of this compound involves its dissociation into L-ornithine and L-aspartate, which then participate in various metabolic pathways. L-ornithine activates carbamoyl phosphate synthetase 1, while L-aspartate stimulates arginase activity. These interactions facilitate the incorporation of ammonia into urea and glutamine, effectively lowering blood ammonia levels. Additionally, this compound modulates the expression of genes involved in energy metabolism and mitochondrial biogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in reducing ammonia levels over extended periods. Long-term administration of this compound has been associated with improvements in liver function markers and reductions in ammonia levels in patients with hepatic encephalopathy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving dogs with hyperammonemic hepatic encephalopathy, administration of this compound resulted in significant reductions in ammonia levels and improvements in clinical symptoms. At high doses, there may be potential adverse effects, although these are generally rare .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the transamination pathway. L-ornithine acts as an intermediary in the urea cycle, while L-aspartate participates in transamination reactions to produce glutamate and subsequently glutamine. These pathways are crucial for the detoxification of ammonia and the maintenance of nitrogen balance in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through active transport mechanisms. The constituent amino acids, L-ornithine and L-aspartate, are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium. This absorption is largely dependent on the sodium ion gradient. Once absorbed, these amino acids are distributed to various tissues, including the liver, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound and its constituent amino acids is primarily within the mitochondria of hepatocytes. L-ornithine and L-aspartate are involved in the urea cycle and transamination reactions that occur in the mitochondrial matrix. These processes are essential for the detoxification of ammonia and the production of urea and glutamine .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de L-Ornitina L-aspartato implica disolver L-ornitina-alfa-cetoglutarato, L-ornitina citrato o L-ornitina malato en agua, seguido de la adición de L-ácido aspártico. El pH de la solución se ajusta a 7.0-8.0, y se agrega carbón activado para la decoloración. La solución se filtra luego, y se agrega un solvente orgánico para inducir la cristalización. Los cristales resultantes se filtran y se secan .
Métodos de producción industrial: En entornos industriales, el clorhidrato de L-ornitina se mezcla con agua desionizada, y se agrega resina de intercambio aniónico. La mezcla se agita, y el contenido de iones cloruro se detecta utilizando una solución de nitrato de plata. Luego se agrega aspartato, y se elimina la resina. El filtrado se concentra, se decolora con carbón activado, y se agrega gota a gota alcohol etílico absoluto. La solución se enfría a temperatura ambiente para separar los cristales, que luego se secan .
Análisis De Reacciones Químicas
Tipos de reacciones: L-Ornitina L-aspartato experimenta varias reacciones químicas, incluida la transaminación, donde la L-ornitina se convierte en glutamato a través de la vía de la ornitina aminotransferasa. L-aspartato puede participar en reacciones excitatorias dependiendo de su concentración .
Reactivos y condiciones comunes:
Transaminación: Requiere la enzima ornitina aminotransferasa.
Descarboxilación: Implica la eliminación de un grupo carboxilo, a menudo facilitado por enzimas.
Principales productos formados:
Glutamato: Formado a partir de la transaminación de L-ornitina.
Urea y Glutamina: Producido a partir de la incorporación de amonio en el ciclo de la urea.
Comparación Con Compuestos Similares
L-ornithine: An amino acid involved in the urea cycle.
L-aspartate: An amino acid that participates in the synthesis of other amino acids and neurotransmitters.
Comparison: L-Ornithine L-aspartate is unique in its combined ability to reduce ammonium levels and support liver function. Unlike L-ornithine or L-aspartate alone, the combination provides a synergistic effect that enhances its therapeutic efficacy in treating hepatic encephalopathy .
Propiedades
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883964 | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-94-2 | |
Record name | Ornithine aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-ornithine L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNITHINE ASPARTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.